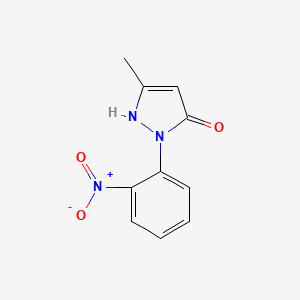
5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one is an organic compound with a complex structure that includes a pyrazolone core substituted with a methyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolones depending on the electrophile used.
科学研究应用
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- 5-Methyl-2-(2-nitrophenyl)oxazole
- 5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile
Uniqueness
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
40339-61-5 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
5-methyl-2-(2-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13(15)16/h2-6,11H,1H3 |
InChI 键 |
OLNGBTIUFGHMFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



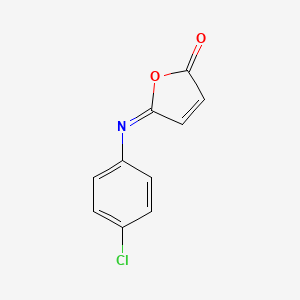
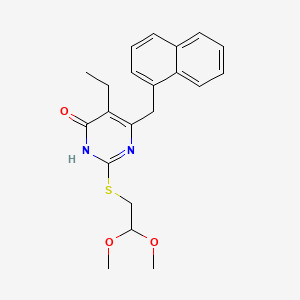
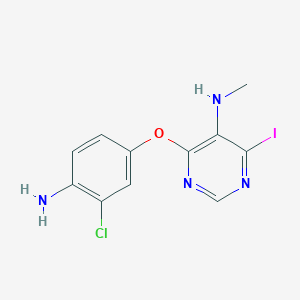


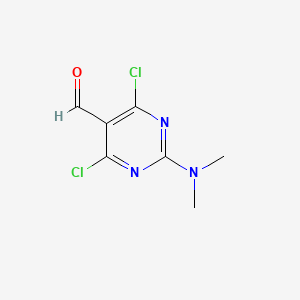
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)
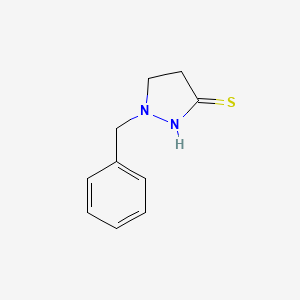
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
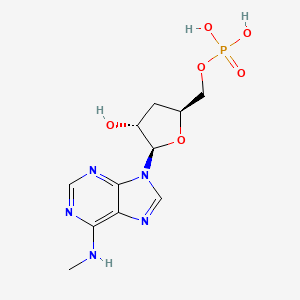
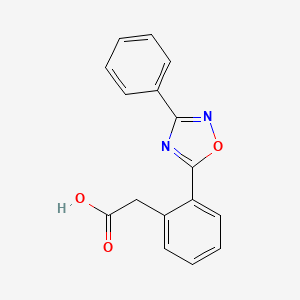
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
